Dicyclomine

Overview

Description

Dicyclomine is a synthetic tertiary amine antispasmodic and anticholinergic agent. It is primarily used to treat spasms of the intestines, such as those seen in irritable bowel syndrome and functional bowel disorders . This compound works by relaxing the smooth muscles of the gastrointestinal tract, thereby reducing the strength and frequency of muscle contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclomine involves several chemical reactions, including condensation, alkylation, base-induced hydrolysis, and acid-base neutralization . The process typically starts with the condensation of cyclohexanone with diethylamine to form the intermediate product. This intermediate then undergoes alkylation with ethyl chloroformate, followed by base-induced hydrolysis to yield the final product, this compound .

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced using a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dicyclomine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: This compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are used in substitution reactions.

Major Products Formed

Oxidation: Oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Introduction to Dicyclomine

This compound is an anticholinergic medication primarily used to treat irritable bowel syndrome and other gastrointestinal disorders characterized by smooth muscle spasms. Its mechanism of action involves the inhibition of muscarinic acetylcholine receptors, leading to relaxation of the intestinal muscles. This article explores the diverse applications of this compound, focusing on its scientific research applications, including recent findings in cancer treatment and its potential neuroprotective effects.

Gastrointestinal Disorders

This compound is most commonly prescribed for managing symptoms associated with irritable bowel syndrome (IBS). Clinical studies have demonstrated its efficacy in reducing abdominal pain, improving bowel habits, and decreasing overall discomfort in patients with IBS. A notable study reported that this compound hydrochloride, at a dosage of 40 mg four times daily, significantly outperformed placebo in improving patient outcomes over two weeks .

Cancer Treatment

Recent research has uncovered promising applications of this compound in oncology, particularly in overcoming drug resistance in prostate cancer. A study conducted by researchers at Washington State University found that this compound effectively inhibits the CHRM1 receptor, which plays a critical role in the resistance of prostate cancer cells to docetaxel, a common chemotherapy drug. The combination of this compound with docetaxel not only restored the drug's efficacy but also suggested potential benefits for other cancers treated with similar chemotherapeutics .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. A study indicated that this compound treatment reduced specific biomarkers associated with traumatic brain injury (TBI), although it did not significantly affect neuronal degeneration in affected brain regions . This raises the possibility of exploring this compound as a therapeutic agent for neurodegenerative conditions or acute brain injuries.

Motion Sickness

This compound has also been investigated for its effects on motion sickness. In clinical trials assessing various anti-motion sickness drugs, this compound demonstrated efficacy in alleviating symptoms associated with vestibular disturbances, although it was less effective compared to other agents like promethazine .

Case Study 1: this compound in Prostate Cancer Resistance

In a controlled study involving patient-derived resistant prostate cancer tissue, researchers utilized this compound to block CHRM1 activity. The results showed a dramatic restoration of docetaxel's effectiveness, indicating that this combination therapy could potentially extend survival rates in patients with advanced prostate cancer .

Case Study 2: this compound's Role in TBI

A study examining the effects of this compound on TBI biomarkers found that treatment led to significant reductions in specific spectrin breakdown products (SBDPs), which are indicators of neuronal damage. Although there were no changes observed in neuronal cell degeneration, the reduction in biomarkers suggests a protective effect that warrants further investigation .

Table 1: Summary of Clinical Applications

Table 2: Pharmacological Profile

| Property | Details |

|---|---|

| Mechanism of Action | Antagonist at muscarinic acetylcholine receptors |

| Indications | Irritable bowel syndrome, gastrointestinal spasms |

| Dosage | Commonly prescribed as 40 mg four times daily for IBS |

| Side Effects | Anticholinergic effects such as dry mouth, dizziness, and blurred vision |

| Metabolism | Primarily eliminated through urine; half-life approximately 1.8 hours |

Mechanism of Action

Dicyclomine exerts its effects through a dual mechanism:

Antimuscarinic Activity: It acts as an antagonist at muscarinic M1, M2, and M3 receptors, inhibiting the action of acetylcholine on smooth muscle cells.

Direct Smooth Muscle Relaxation: This compound also directly relaxes smooth muscle by inhibiting the action of bradykinin and histamine.

Comparison with Similar Compounds

Similar Compounds

Hyoscyamine: Another anticholinergic agent used to treat gastrointestinal disorders.

Atropine: A well-known antimuscarinic agent with similar applications.

Scopolamine: Used for its antispasmodic and antiemetic properties.

Uniqueness of Dicyclomine

This compound is unique due to its dual mechanism of action, combining both antimuscarinic activity and direct smooth muscle relaxation. This makes it particularly effective in treating spasms of the gastrointestinal tract .

Biological Activity

Dicyclomine, also known as dicycloverine, is a tertiary amine with anticholinergic properties primarily used to treat gastrointestinal disorders, particularly irritable bowel syndrome (IBS). In addition to its antispasmodic effects, recent studies have revealed significant biological activities, including antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Pharmacological Profile

This compound acts as an antagonist of muscarinic acetylcholine receptors (M1, M2, and M3) and exhibits non-competitive inhibition of histamine and bradykinin. Its primary pharmacological actions include:

- Muscle Relaxation : this compound relaxes smooth muscle in the gastrointestinal tract.

- Anticholinergic Effects : It reduces secretions and motility in the gut.

Table 1: Pharmacological Actions of this compound

| Action Type | Mechanism | Target Receptors |

|---|---|---|

| Antagonist | Inhibition of acetylcholine | M1, M2, M3 |

| Non-competitive inhibition | Blocking histamine effects | Histamine receptors |

| Muscle relaxant | Smooth muscle relaxation | Gastrointestinal tract |

Antimicrobial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent. Research indicates that this compound exhibits significant antibacterial activity against various pathogenic bacteria.

In Vitro Studies

In vitro experiments have demonstrated that this compound possesses bacteriostatic and bactericidal properties. The minimum inhibitory concentration (MIC) was determined using agar and broth dilution methods.

- Bacteriostatic Activity : Effective against Shigella dysenteriae at 25-100 µg/ml.

- Bactericidal Activity : Effective against Staphylococcus aureus at concentrations as low as 10 µg/ml.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/ml) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 10 | Bactericidal |

| Shigella dysenteriae | 25-100 | Bacteriostatic |

| Salmonella typhimurium | 30 | Protective in vivo |

In Vivo Studies

Animal studies further support the antimicrobial potential of this compound. When administered to Swiss white mice at doses of 30 and 60 µg/mouse, the drug provided significant protection against lethal doses of Salmonella typhimurium.

Case Study: this compound's Protective Efficacy

A study conducted on Swiss white mice demonstrated that this compound could protect against bacterial challenges. The results were statistically significant (p < 0.001), indicating its potential for development as an antimicrobial agent.

Clinical Implications

This compound's dual role as an antispasmodic and potential antimicrobial agent opens avenues for its use in treating gastrointestinal infections alongside its traditional applications in IBS management. Given its established safety profile in therapeutic use, further research could enhance its utility in clinical settings.

Adverse Effects and Considerations

Despite its benefits, this compound is associated with several side effects due to its anticholinergic properties:

- Common Side Effects : Dry mouth, dizziness, blurred vision, nausea.

- Severe Cases : Instances of abuse leading to anticholinergic toxicity have been reported, necessitating careful monitoring during treatment.

Table 3: Adverse Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Dry Mouth | 33 |

| Dizziness | 40 |

| Blurred Vision | 27 |

| Nausea | 14 |

Q & A

Basic Research Questions

Q. Q1: What are the standard analytical methods for detecting and quantifying dicyclomine in pharmaceutical and forensic samples, and how are these methods validated?

Methodological Answer: this compound detection and quantification typically employ pharmacopeial methods such as thin-layer chromatography (TLC) , infrared (IR) spectroscopy , and gas chromatography-mass spectrometry (GC-MS) for forensic analysis . For pharmaceutical formulations, reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, particularly for simultaneous estimation with co-formulated drugs like simethicone. Validation parameters include:

- Accuracy : Recovery studies (e.g., 50–150% spiked concentrations) to compare experimental and true values.

- Precision : Intra-day and inter-day repeatability tests (e.g., six replicates over three days).

- Specificity : Resolution of peaks in HPLC chromatograms under optimized conditions (e.g., mobile phase: methanol-phosphate buffer) .

These methods must comply with ICH guidelines for robustness and reproducibility .

Q. Q2: How should researchers design pharmacokinetic studies to assess this compound’s safety in geriatric or renally impaired populations?

Methodological Answer:

- Population Selection : Include elderly participants (≥65 years) with documented renal function (e.g., creatinine clearance <60 mL/min) and age-matched controls. Dose adjustments should start at the lower end (e.g., 20 mg/day) due to reduced hepatic/renal clearance .

- Monitoring : Track plasma concentrations, adverse events (AEs) like CNS effects (e.g., delirium), and renal biomarkers (e.g., serum creatinine).

- Statistical Analysis : Use non-linear mixed-effects modeling (NONMEM) to account for variability in drug metabolism .

Q. Q3: What are the primary contraindications and drug interactions of this compound that impact clinical trial design?

Methodological Answer:

- Contraindications : Exclude participants with glaucoma, obstructive gastrointestinal disorders, or cardiovascular instability .

- Drug Interactions : Screen for co-administered drugs with moderate-to-major interactions (e.g., antiglaucoma agents, CNS depressants). Use Drug Interaction Probability Scale (DIPS) to assess risk .

- Trial Protocols : Implement washout periods for interacting medications and monitor AEs via validated tools like the Common Terminology Criteria for Adverse Events (CTCAE) .

Advanced Research Questions

Q. Q4: How can contradictory efficacy data from this compound trials in irritable bowel syndrome (IBS) be reconciled?

Methodological Answer: Contradictions arise from:

- Dose Variability : Studies using 20–40 mg/day show divergent AE profiles. Conduct dose-response meta-analyses to identify optimal dosing .

- Trial Duration : Short-term studies (10 days–2 weeks) may miss delayed effects. Design longitudinal trials (≥4 weeks) with mixed-effects models to account for time-dependent variables .

- Bias Mitigation : Use allocation concealment and blinded outcome assessment to reduce bias in placebo-controlled studies .

Q. Q5: What molecular mechanisms underlie this compound’s antifungal activity against Candida albicans?

Methodological Answer:

- Signal Transduction Inhibition : this compound targets both cAMP-PKA and MAPK pathways , suppressing hyphal morphogenesis. Validate via RT-qPCR to quantify gene expression changes (e.g., EFG1, CPH1) .

- Time-Kill Assays : Expose C. albicans to this compound (≥MIC50) and measure viability over 15–60 minutes using CFU counts or flow cytometry .

- Synergy Testing : Combine with azoles (e.g., fluconazole) and assess fractional inhibitory concentration indices (FICIs) .

Q. Q6: How can researchers optimize experimental protocols for studying this compound in combination therapies?

Methodological Answer:

- Analytical Method Development : Use Design of Experiments (DOE) software to optimize HPLC conditions (e.g., column temperature, flow rate) for simultaneous quantification of this compound and co-administered drugs .

- In Vivo Models : Employ dextran sulfate sodium (DSS)-induced colitis in rodents to evaluate synergistic effects with anti-inflammatory agents. Measure outcomes via histopathology and cytokine profiling (e.g., IL-6, TNF-α) .

- Data Integration : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict efficacy thresholds in combinatorial regimens .

Properties

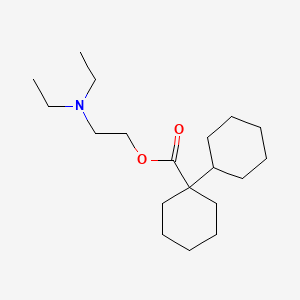

IUPAC Name |

2-(diethylamino)ethyl 1-cyclohexylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h17H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURUTKGFNZGFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67-92-5 (hydrochloride) | |

| Record name | Dicyclomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022926 | |

| Record name | Dicyclomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN WATER ABOUT 25% /HYDROCHLORIDE/, 1 G IN 13 ML WATER, 5 ML ALC, 2.5 ML CHLOROFORM, 770 ML ETHER; INSOL IN ALKALINE AQ MEDIUM /HCL/, 3.27e-03 g/L | |

| Record name | DICYCLOMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dicyclomine achieves its action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine. Dicyclomine non-competitively inhibits the action of bradykinin and histamine, resulting in direct action on the smooth muscle, and decreased strength of contractions seen in spasms of the ileum., ...MAJOR ACTION APPEARS TO BE NONSPECIFIC DIRECT RELAXANT ACTION ON SMOOTH MUSLCE RATHER THAN COMPETITIVE ANTAGONISM OF ACH. | |

| Record name | Dicyclomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICYCLOMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

77-19-0, 67-92-5 | |

| Record name | Dicyclomine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclomine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Di-syntramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclomine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicycloverine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4X8IF6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICYCLOMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3058 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dicyclomine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014942 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165-166 | |

| Record name | Dicyclomine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00804 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.